molecular formula C10H12O3S B1436636 (S)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide CAS No. 1423040-74-7

(S)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide

Cat. No. B1436636
CAS RN: 1423040-74-7
M. Wt: 212.27 g/mol
InChI Key: FSEYHWQLJZBUCB-VIFPVBQESA-N
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Description

This compound is a sulfur-containing heterocycle. Sulfur-containing heterocycles are a class of organic compounds that contain a ring structure made up of carbon atoms, at least one sulfur atom, and at least one other non-carbon atom . They are often used in the development of pharmaceuticals and agrochemicals due to their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar sulfur-containing heterocycles can be synthesized through various methods. For instance, thiophene 1,1-dioxides can be synthesized through the reaction of sulfonhydrazides with internal alkynes .


Molecular Structure Analysis

The molecular structure of sulfur-containing heterocycles can vary greatly depending on the specific compound. For example, the atoms in the five-membered heterocycle of the sulfones are almost coplanar, while the oxygen atoms of the sulfonyl group SO2 lie at an identical distance on different sides of this plane .


Chemical Reactions Analysis

Sulfur-containing heterocycles can undergo a variety of chemical reactions. For example, thiophene 1,1-dioxides can undergo electrochemical reactions to form benzothiophene motifs .


Physical And Chemical Properties Analysis

The physical and chemical properties of sulfur-containing heterocycles can vary greatly depending on the specific compound. For example, the standard state enthalpy of formation and the enthalpy of sublimation are essential thermochemical parameters determining the performance and application prospects of energetic materials .

Scientific Research Applications

Ring Expansion and Synthetic Applications

Pellicciari and Natalini (1977) discussed the ring expansion of thiochroman-4-one and isothiochroman-4-one with ethyl diazo(lithio)acetate, leading to the formation of ethyl 2,3-dihydro-4-hydroxy-1-benzothiepin-5-carboxylate and related compounds. This study highlights a procedure for the two-step addition–ring expansion sequence and the preparation of derivatives from the esters formed (Pellicciari & Natalini, 1977).

Interaction with Nucleophiles

Tarasiuk et al. (2014) investigated the reactions of dimethylaminomethylene derivatives of certain 1,4-benzothiazepin-3(2H)-one 1,1-dioxide and related compounds with various nucleophiles. This study provides insights into the reactivity of these compounds with O-nucleophiles and N-nucleophiles (Tarasiuk et al., 2014).

Pharmacological Studies

Huckle, Lockhart, and Webb (1971) prepared and studied a number of 4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ols and related compounds, including in the 1-benzothiepin series. They found that some of these compounds showed activity on the central nervous system in mice, indicating their potential pharmacological applications (Huckle, Lockhart, & Webb, 1971).

Organocatalytic Asymmetric Sulfa‐Michael Addition

Corti et al. (2017) presented the first enantioenriched form of 1,5-Benzothiazepine frameworks, which are significant in medicinal chemistry. Their approach involved a two-step protocol, including a catalytic asymmetric sulfa-Michael addition, showcasing a method for synthesizing these compounds with high enantioselectivity (Corti et al., 2017).

Novel Synthesis and Biological Activity

Zia-ur-Rehman et al. (2009) synthesized a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides. These compounds, created using an ultrasonic mediated approach, were evaluated for their antibacterial and DPPH radical scavenging activities, highlighting their potential biological applications (Zia-ur-Rehman et al., 2009).

Microwave Assisted Synthesis and Anti-microbial Activity

Ahmad et al. (2011) discussed the microwave-assisted synthesis of a series of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. This study evaluated the anti-microbial properties of these compounds, finding that those with greater lipophilicity exhibited higher anti-bacterial activities (Ahmad et al., 2011).

Mechanism of Action

The mechanism of action of sulfur-containing heterocycles can vary greatly depending on their specific structure and the context in which they are used. For example, diazoxide, a well-known ATP-sensitive potassium channel activator with high affinity for mitochondrial component of the channel, has been shown to be effective in animal models for different diseases such as Alzheimer’s disease, stroke or multiple sclerosis .

Safety and Hazards

The safety and hazards associated with sulfur-containing heterocycles can vary greatly depending on the specific compound. For example, some compounds may form combustible dust concentrations in air and cause serious eye irritation .

Future Directions

Sulfur-containing heterocycles have diverse applications in medicinal chemistry and materials science. They are present in many natural products, making the development of efficient methods for the construction of sulfur-containing heterocycles and its derivatives of great importance .

properties

IUPAC Name

(5S)-1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEYHWQLJZBUCB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2S(=O)(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2S(=O)(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
(S)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide
Reactant of Route 3
(S)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide
Reactant of Route 4
(S)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide
Reactant of Route 5
(S)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide
Reactant of Route 6
(S)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide

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